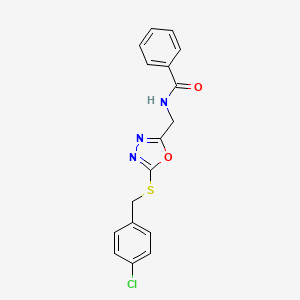

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

作用機序

Target of Action

Similar compounds have been known to target enzymes like neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a popular target for antiviral drugs .

Mode of Action

Similar compounds have been shown to inhibit the activity of their target enzymes . In the case of neuraminidase inhibitors, they prevent the virus from being released from the host cell, thereby stopping the spread of infection .

Biochemical Pathways

Based on the potential target of action, it can be inferred that it may affect the life cycle of influenza viruses by inhibiting the action of neuraminidase . This inhibition prevents the release of new viral particles from the host cell, thereby stopping the spread of the virus .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the potential target of action, it can be inferred that it may prevent the spread of influenza viruses within the host by inhibiting the action of neuraminidase .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

Thioether formation: The oxadiazole intermediate is then reacted with 4-chlorobenzyl chloride to introduce the thioether linkage.

Amidation: The final step involves the reaction of the thioether intermediate with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient large-scale production.

化学反応の分析

Types of Reactions

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Amines, thiols, in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential antimicrobial and antifungal agent.

Medicine: Investigated for its potential anticancer properties.

Industry: Used in the development of new materials with specific properties.

類似化合物との比較

Similar Compounds

- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide

- Indole derivatives

Uniqueness

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its specific structural features, such as the oxadiazole ring and the thioether linkage, which contribute to its distinct biological activities and potential applications. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in its various applications.

生物活性

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antidepressant and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The process often includes the formation of the oxadiazole ring followed by the introduction of the thioether and benzamide functionalities.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds containing the 1,3,4-oxadiazole moiety. In a study conducted by Wang et al., derivatives were synthesized and evaluated using the Forced Swimming Test (FST), a standard model for assessing antidepressant activity. The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), closely related to this compound, exhibited a significant reduction in immobility duration (58.93%), comparable to fluoxetine, a well-known antidepressant .

Table 1: Antidepressant Activity of Selected Compounds

| Compound | Immobility Duration Reduction (%) | Binding Affinity (K i, nM) |

|---|---|---|

| 10g | 58.93 | 1.52 |

| Fluoxetine | 60.00 | - |

The study also indicated that compound 10g had a strong binding affinity to the serotonin 5-HT1A receptor, which is crucial for its antidepressant effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives containing the oxadiazole ring can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation .

Table 2: Anticancer Mechanisms of 1,3,4-Oxadiazole Derivatives

| Mechanism | Target Enzyme/Protein | Effect |

|---|---|---|

| Inhibition | Thymidylate Synthase | Reduced DNA synthesis |

| Inhibition | HDAC | Increased acetylation |

| Inhibition | Telomerase | Reduced telomere extension |

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. The compound exhibits significant interactions with key residues at the active sites of its target receptors and enzymes . This interaction profile suggests that modifications to the compound's structure could enhance its efficacy.

Case Studies

Several case studies have demonstrated the efficacy of similar oxadiazole derivatives in preclinical models:

- Antidepressant Efficacy : A study utilizing various oxadiazole derivatives showed that modifications at specific positions led to enhanced binding affinity to serotonin receptors and improved behavioral outcomes in FST models.

- Cancer Cell Proliferation : In vitro studies on cancer cell lines treated with oxadiazole-containing compounds revealed significant cytotoxic effects compared to control groups. The compounds induced apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

特性

IUPAC Name |

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHAXRCMJYTHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。